N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide
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Overview
Description
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide: is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions to form 1-(4-chlorophenyl)-1H-tetrazole.
Methoxylation: The tetrazole compound is then reacted with 4-hydroxybenzyl alcohol in the presence of a base to introduce the methoxy group.
Amidation: Finally, the methoxylated tetrazole is reacted with benzoyl chloride in the presence of a base to form the benzamide.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of pharmaceuticals due to its bioactive tetrazole ring.
Medicine:
- Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry:
- Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
- N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide
- N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide
Comparison:
- The presence of different halogen atoms (chlorine, fluorine, bromine) in the phenyl ring can significantly alter the compound’s reactivity and biological activity.
- N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)benzamide is unique due to its specific chlorine substitution, which can influence its binding affinity and selectivity towards molecular targets.
Properties
Molecular Formula |
C21H16ClN5O2 |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
N-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methoxy]phenyl]benzamide |
InChI |
InChI=1S/C21H16ClN5O2/c22-16-6-10-18(11-7-16)27-20(24-25-26-27)14-29-19-12-8-17(9-13-19)23-21(28)15-4-2-1-3-5-15/h1-13H,14H2,(H,23,28) |
InChI Key |
BHVUHJMHBKECOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=NN=NN3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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